molecular formula C9H16F4O2 B12081076 Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal

Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal

Cat. No.: B12081076
M. Wt: 232.22 g/mol
InChI Key: UFSXRGGZOLVUPF-UHFFFAOYSA-N
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Description

Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal is a fluorinated organic compound with the molecular formula C9H16F4O2. This compound is notable for its unique structural features, which include a butyl group and a tetrafluoropropyl moiety linked to an acetaldehyde acetal. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal typically involves the reaction of butyl alcohol with 2,2,3,3-tetrafluoropropyl acetaldehyde in the presence of an acid catalyst. The reaction proceeds via acetal formation, where the aldehyde group reacts with the alcohol to form the acetal linkage. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or Dean-Stark apparatus can help remove water produced during the reaction, driving the equilibrium towards acetal formation .

Chemical Reactions Analysis

Types of Reactions: Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal can undergo various chemical reactions, including:

    Oxidation: The acetal group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the acetal back to the original alcohol and aldehyde.

    Substitution: The fluorine atoms in the tetrafluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of butyl 2,2,3,3-tetrafluoropropyl aldehyde or carboxylic acid.

    Reduction: Regeneration of butyl alcohol and 2,2,3,3-tetrafluoropropyl acetaldehyde.

    Substitution: Various substituted fluoropropyl derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal finds applications in several fields:

Mechanism of Action

The effects of Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal are primarily due to its fluorinated structure, which influences its reactivity and interaction with other molecules. The fluorine atoms can engage in strong hydrogen bonding and dipole interactions, affecting the compound’s solubility and stability. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to specific physiological effects.

Comparison with Similar Compounds

  • Butyl 2,2,2-trifluoroethyl acetal
  • Butyl 2,2,3,3-tetrafluoropropyl ketal
  • Butyl 2,2,3,3-tetrafluoropropyl ether

Comparison: Compared to these similar compounds, Butyl 2,2,3,3-tetrafluoropropyl acetaldehyde acetal is unique due to its specific acetal linkage and the presence of four fluorine atoms. This structural configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it more suitable for certain applications in organic synthesis and material science .

Properties

Molecular Formula

C9H16F4O2

Molecular Weight

232.22 g/mol

IUPAC Name

1-[1-(2,2,3,3-tetrafluoropropoxy)ethoxy]butane

InChI

InChI=1S/C9H16F4O2/c1-3-4-5-14-7(2)15-6-9(12,13)8(10)11/h7-8H,3-6H2,1-2H3

InChI Key

UFSXRGGZOLVUPF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OCC(C(F)F)(F)F

Origin of Product

United States

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